molecular formula C11H11BrO3 B13942818 Methyl 2-bromo-4-cyclopropoxybenzoate

Methyl 2-bromo-4-cyclopropoxybenzoate

Cat. No.: B13942818
M. Wt: 271.11 g/mol
InChI Key: XZTSYUIAIIBYDI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(cyclopropyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the second position and a cyclopropyloxy group at the fourth position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to achieve bromination at the desired position on the benzoate ring . The cyclopropyloxy group can then be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(cyclopropyloxy)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 2-bromo-4-(cyclopropyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(cyclopropyloxy)benzoate involves its interaction with molecular targets through its functional groups. The bromine atom and the cyclopropyloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4-(cyclopropyloxy)benzoate is unique due to the presence of both the bromine atom and the cyclopropyloxy group, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 2-bromo-4-cyclopropyloxybenzoate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)9-5-4-8(6-10(9)12)15-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

XZTSYUIAIIBYDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC2CC2)Br

Origin of Product

United States

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